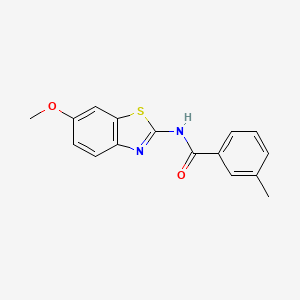

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide

Descripción

N-(6-Methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is a benzothiazole-derived amide compound characterized by a 6-methoxy-substituted benzothiazole core linked to a 3-methylbenzamide moiety via an amide bond. Benzothiazoles are renowned for their pharmacological versatility, including roles as kinase inhibitors, antimicrobial agents, and agrochemicals . The methoxy group at position 6 of the benzothiazole ring and the methyl group on the benzamide moiety likely influence its electronic properties, solubility, and biological interactions.

Propiedades

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-10-4-3-5-11(8-10)15(19)18-16-17-13-7-6-12(20-2)9-14(13)21-16/h3-9H,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJVIDRQEMOHZLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced by methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Formation of the Benzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anti-inflammatory and Anti-cancer Properties

The compound exhibits promising anti-inflammatory and anti-cancer properties. It has been shown to inhibit specific enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation and cancer progression. By blocking these pathways, N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide may reduce inflammatory markers and inhibit tumor growth, making it a candidate for therapeutic development.

Mechanisms of Action

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : It binds to active sites of enzymes involved in inflammatory and proliferative pathways.

- Signal Transduction Modulation : The compound can influence various signaling pathways that are critical in cell proliferation and survival.

Materials Science

The unique structural characteristics of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide make it suitable for developing novel materials with specific electronic and optical properties. Its incorporation into polymer matrices can enhance the material's functionality, potentially leading to applications in sensors and electronic devices.

Organic Synthesis

In organic chemistry, this compound serves as an important building block for synthesizing more complex molecules. Its reactivity allows it to participate in various organic reactions, facilitating the development of new compounds with desired properties.

Case Studies

Several studies have documented the efficacy of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide in clinical settings:

Study 1: Dual Action Against Cancer

A recent investigation into a series of benzothiazole compounds demonstrated their dual anti-inflammatory and anticancer activities. The lead compound exhibited significant cytotoxicity against multiple cancer cell lines while effectively reducing inflammatory markers. This study highlights the potential of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide as a therapeutic agent.

Study 2: Mechanistic Insights

Research focusing on the mechanistic pathways revealed that specific benzothiazole derivatives could inhibit critical signaling pathways associated with tumor growth and inflammation. This supports the hypothesis that N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide may play a significant role in future cancer therapies.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anti-inflammatory | Significant reduction in inflammatory markers | |

| Anti-cancer | Cytotoxic effects against various cancer cell lines | |

| Enzyme Inhibition | Inhibition of COX enzymes | |

| Materials Science | Potential for novel electronic materials |

Mecanismo De Acción

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Inhibition of Enzymes: Binding to and inhibiting the activity of enzymes involved in critical biological processes.

Interaction with DNA: Intercalating into DNA and disrupting its function, leading to cell death.

Modulation of Signaling Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Benzothiazole Ring

Adamantyl-Substituted Analog

The compound 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide (I) shares the 6-methoxybenzothiazole core but replaces the 3-methylbenzamide with an adamantyl-acetamide group .

- Structural Impact : The bulky adamantyl group induces gauche conformations in the acetamide chain, altering molecular packing and hydrogen-bonding networks (N–H⋯N and C–H⋯O interactions) .

- Synthetic Yield : 22% (vs. higher yields for simpler benzamides due to steric hindrance from adamantyl) .

Trifluoromethyl-Substituted Analogs

EP 3 348 550A1 describes N-(6-trifluoromethylbenzothiazol-2-yl)acetamide derivatives .

Methyl-Sulfonyl Derivatives

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)benzamide () features a sulfonyl group at position 4.

Variations in the Amide Substituent

Thioamide Derivatives

N-({(1,3-Benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides (3a–g) replace the amide oxygen with sulfur .

- Bioactivity : Thioamide derivatives exhibit higher bioactivity scores as protease inhibitors (e.g., compound 3c: Protease Inhibitor Score = 0.78) compared to traditional amides, likely due to enhanced hydrogen-bonding capacity .

Morpholinylpropyl-Substituted Amide

N-(6-Methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-4-phenoxybenzamide () introduces a morpholine group.

Functional Group Additions

Pyridinylmethyl-Cyano Analog

MMV001239 (4-cyano-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide) incorporates a pyridinylmethyl group and cyano substituent .

- Biological Activity: Shows 89.4% purity and efficacy in S. cerevisiae susceptibility assays, suggesting that electron-withdrawing groups (cyano) enhance antifungal activity compared to methyl .

Data Tables

Actividad Biológica

N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide can be represented as follows:

Key Features:

- Benzothiazole moiety : Enhances biological activity.

- Methoxy group : Increases solubility and reactivity.

- Amide linkage : Facilitates interactions with biological targets.

The biological activity of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biological processes, disrupting metabolic pathways.

- DNA Interaction : It can intercalate into DNA, leading to disruptions in replication and transcription.

- Signaling Pathway Modulation : The compound may influence signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has been studied for its effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Pseudomonas aeruginosa | 50 µg/mL |

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Anticancer Activity

The anticancer potential of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide has been evaluated in various cancer cell lines. Studies have shown that it exhibits cytotoxic effects on cancer cells through induction of apoptosis.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical) | 5.37 |

| RT-112 (bladder) | >10 |

In vitro studies demonstrated that the compound significantly induces early and late apoptosis in HeLa cells, highlighting its potential as an anticancer agent .

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in PubChem reported that N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide displayed potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study utilized agar diffusion methods to determine MIC values .

- Cytotoxicity Testing : Research conducted by MDPI showcased the cytotoxic effects of this compound on various cancer cell lines, emphasizing its selective toxicity towards cancer cells compared to normal cells .

- Mechanistic Insights : Molecular docking studies indicated that N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide binds effectively to target proteins involved in cancer progression, providing insights into its mechanism of action .

Q & A

Q. What are the established synthetic routes for N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a 6-methoxybenzothiazol-2-amine derivative with a substituted benzoyl chloride. Key steps include:

- Amide bond formation : Reacting 6-methoxy-1,3-benzothiazol-2-amine with 3-methylbenzoyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under reflux, often with a base like triethylamine to scavenge HCl .

- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) to isolate the product, with yields improved by optimizing solvent ratios and temperature gradients .

- Validation : Confirmation via melting point analysis, IR (C=O stretch ~1668 cm⁻¹), and H NMR (distinct methoxy singlet at δ ~3.8 ppm and aromatic proton splitting) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation, and how are data discrepancies resolved?

- X-ray crystallography : Resolves 3D conformation, hydrogen-bonding networks (e.g., N–H⋯N interactions in dimeric structures), and gauche orientations of substituents (e.g., methoxy groups) .

- NMR spectroscopy : H and C NMR identify electronic environments (e.g., benzothiazole ring protons at δ 7.0–7.7 ppm) . Discrepancies between calculated and observed spectra are resolved by comparing with simulated data (DFT calculations) or repeating experiments under controlled humidity/temperature .

- Mass spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 315.1 for C₁₆H₁₄N₂O₂S) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of N-(6-methoxy-1,3-benzothiazol-2-yl)-3-methylbenzamide in nucleophilic substitution reactions?

- Steric hindrance : The 3-methyl group on the benzamide moiety reduces accessibility to electrophilic sites, necessitating bulky base catalysts (e.g., DBU) for reactions like bromination .

- Electronic effects : Electron-donating methoxy groups activate the benzothiazole ring toward electrophilic aromatic substitution, while the electron-withdrawing amide group directs reactivity to the 5-position of the benzothiazole .

- Methodological approach : Use kinetic studies (UV-Vis monitoring) and Hammett plots to correlate substituent effects with reaction rates .

Q. What strategies address contradictions in biological activity data across in vitro and in vivo studies?

- Bioavailability optimization : Poor solubility (logP ~3.2) can be mitigated via prodrug strategies (e.g., esterification of the methoxy group) or nanoformulation .

- Metabolite interference : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) that may contribute to off-target effects .

- Dose-response recalibration : Use PK/PD modeling to adjust in vitro IC₅₀ values (e.g., ~10 μM in kinase assays) for in vivo efficacy .

Q. How can computational methods predict binding modes of this compound with kinase targets, and validate these predictions experimentally?

- Docking studies : Molecular docking (AutoDock Vina) identifies potential interactions with ATP-binding pockets (e.g., hydrogen bonds with kinase hinge regions) .

- MD simulations : Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable complexes .

- Experimental validation : Surface plasmon resonance (SPR) measures binding affinity (KD), while mutagenesis (e.g., Ala-scanning) confirms critical residues .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.